

# An In-depth Technical Guide on the Thermodynamic Properties of Monomethyl Maleate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Monomethyl maleate*

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## Abstract

**Monomethyl maleate**, a key intermediate in various chemical syntheses, including pharmaceuticals and polymers, possesses thermodynamic properties that are crucial for reaction optimization, process design, and safety assessment. This technical guide provides a comprehensive overview of the thermodynamic properties of **monomethyl maleate**. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines the established experimental and computational methodologies for determining these properties. It serves as a foundational resource for researchers and professionals in drug development and chemical sciences, offering detailed protocols and theoretical frameworks for the accurate assessment of the thermodynamic profile of **monomethyl maleate**.

## Introduction

**Monomethyl maleate** ((Z)-4-methoxy-4-oxobut-2-enoic acid) is an organic compound with the chemical formula  $C_5H_6O_4$ . It is the monoester of maleic acid and methanol. Its structure, featuring both a carboxylic acid and an ester functional group, as well as a carbon-carbon double bond, makes it a versatile building block in organic synthesis. Understanding its thermodynamic properties, such as enthalpy of formation, entropy, Gibbs free energy of

formation, and heat capacity, is fundamental for controlling chemical reactions, predicting equilibrium positions, and ensuring the thermal stability of processes in which it is involved.

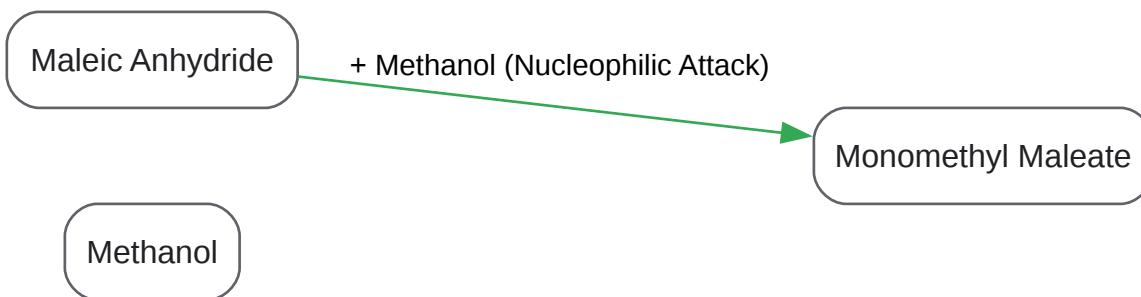
This guide is structured to provide a clear pathway for obtaining and utilizing the thermodynamic data of **monomethyl maleate**. It begins by summarizing the known physical properties and then delves into the detailed experimental and computational protocols for determining the core thermodynamic parameters.

## Synthesis of Monomethyl Maleate

**Monomethyl maleate** is typically synthesized through the esterification of maleic anhydride with methanol.<sup>[1][2][3]</sup> This reaction is an exothermic process that can be carried out under mild conditions.<sup>[4]</sup>

The reaction involves the nucleophilic attack of the methanol oxygen on one of the carbonyl carbons of the maleic anhydride ring, leading to the opening of the anhydride ring and the formation of the monoester.<sup>[2]</sup> The reaction can proceed to form dimethyl maleate if an excess of methanol is used, particularly under more vigorous conditions or in the presence of a catalyst.<sup>[2]</sup> To favor the formation of **monomethyl maleate**, a 1:1 molar ratio of maleic anhydride to methanol is often employed.<sup>[2]</sup> The reaction can be performed at room temperature or with gentle heating, for instance, between 30 to 55 °C.<sup>[5]</sup>

Below is a diagram illustrating the synthesis pathway of **monomethyl maleate** from maleic anhydride and methanol.



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Caption: Synthesis of **Monomethyl Maleate**.

# Physicochemical Properties of Monomethyl Maleate

While extensive thermodynamic data is not readily available, some fundamental physicochemical properties of **monomethyl maleate** have been reported. These are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>6</sub> O <sub>4</sub>	[5][6]
Molecular Weight	130.10 g/mol	[6]
Appearance	Colorless to pale yellow liquid	[7]
Melting Point	-37 °C	[5]
Boiling Point	160 °C	[5]
Density	1.252 g/cm <sup>3</sup> at 20 °C	[8]
CAS Number	3052-50-4	[5][7]

## Core Thermodynamic Properties: Data and Experimental Determination

As of the date of this publication, specific experimental values for the core thermodynamic properties of **monomethyl maleate** (enthalpy of formation, standard molar entropy, Gibbs free energy of formation, and heat capacity) are not available in the surveyed literature. This section, therefore, outlines the standard and rigorous experimental methodologies that are employed to determine these crucial parameters for organic compounds.

### Enthalpy of Combustion and Formation ( $\Delta H_c^\circ$ and $\Delta H_f^\circ$ )

The standard enthalpy of formation of **monomethyl maleate** can be determined indirectly from its standard enthalpy of combustion, which is measured experimentally using bomb calorimetry.

Objective: To measure the heat of combustion of **monomethyl maleate** at constant volume.

Apparatus:

- Adiabatic bomb calorimeter
- Oxygen cylinder with pressure regulator
- Pellet press
- Crucible (platinum or other inert material)
- Fuse wire (e.g., platinum or nickel-chromium)
- High-precision thermometer
- Balance (accurate to at least 0.1 mg)

**Procedure:**

- **Sample Preparation:** A precisely weighed sample of **monomethyl maleate** (typically 0.5 - 1.0 g) is placed in the crucible.
- **Bomb Assembly:** A known length of fuse wire is connected to the electrodes of the bomb head, with the wire in contact with the sample. A small, known amount of distilled water (usually 1 mL) is added to the bomb to ensure that any water formed during combustion is in the liquid state. The bomb is then sealed.
- **Pressurization:** The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm.
- **Calorimeter Setup:** The sealed bomb is placed in the calorimeter bucket, which is filled with a precisely known mass of water. The calorimeter is then assembled with the stirrer and thermometer.
- **Temperature Equilibration:** The system is allowed to equilibrate, and the initial temperature is recorded over a period of time to establish a baseline drift.
- **Ignition:** The sample is ignited by passing an electric current through the fuse wire.
- **Temperature Measurement:** The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the post-combustion

temperature drift is established.

- Post-Combustion Analysis: The bomb is depressurized, and the interior is rinsed with distilled water. The rinsings are titrated to determine the amount of nitric acid formed from any nitrogen present in the oxygen. The length of the unburned fuse wire is measured.

Data Analysis: The heat of combustion at constant volume ( $\Delta U_c$ ) is calculated using the following equation:

$$\Delta U_c = - (C_{cal} * \Delta T - q_{fuse} - q_{acid}) / m_{sample}$$

Where:

- $C_{cal}$  is the heat capacity of the calorimeter system, determined by calibrating with a standard substance of known heat of combustion (e.g., benzoic acid).
- $\Delta T$  is the corrected temperature rise.
- $q_{fuse}$  is the heat released by the combustion of the fuse wire.
- $q_{acid}$  is the heat of formation of nitric acid.
- $m_{sample}$  is the mass of the **monomethyl maleate** sample.

The standard enthalpy of combustion ( $\Delta H_c^\circ$ ) can then be calculated from  $\Delta U_c$  using the relationship:

$$\Delta H_c^\circ = \Delta U_c + \Delta n_{gas}RT$$

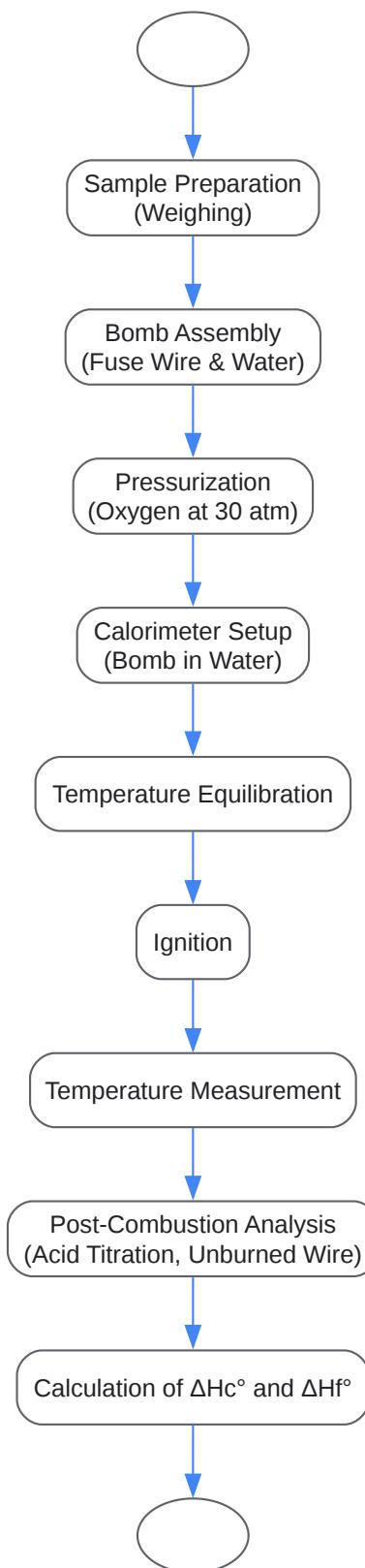
Where  $\Delta n_{gas}$  is the change in the number of moles of gas in the combustion reaction. From the balanced combustion equation for **monomethyl maleate** ( $C_5H_6O_4(l) + 4.5O_2(g) \rightarrow 5CO_2(g) + 3H_2O(l)$ ),  $\Delta n_{gas} = 5 - 4.5 = 0.5$ .

Finally, the standard enthalpy of formation ( $\Delta H_f^\circ$ ) of **monomethyl maleate** can be calculated using Hess's Law:

$$\Delta H_f^\circ(C_5H_6O_4, l) = 5 * \Delta H_f^\circ(CO_2, g) + 3 * \Delta H_f^\circ(H_2O, l) - \Delta H_c^\circ(C_5H_6O_4, l)$$

where the standard enthalpies of formation of  $\text{CO}_2$  and  $\text{H}_2\text{O}$  are well-established values.

The following diagram illustrates the experimental workflow for bomb calorimetry.



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Caption: Bomb Calorimetry Workflow.

## Heat Capacity (Cp) and Enthalpies of Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting and boiling).

Objective: To measure the heat capacity and enthalpy of fusion of **monomethyl maleate**.

Apparatus:

- Differential Scanning Calorimeter
- Hermetically sealed sample pans (e.g., aluminum)
- Balance (accurate to at least 0.01 mg)
- Inert purge gas (e.g., nitrogen)

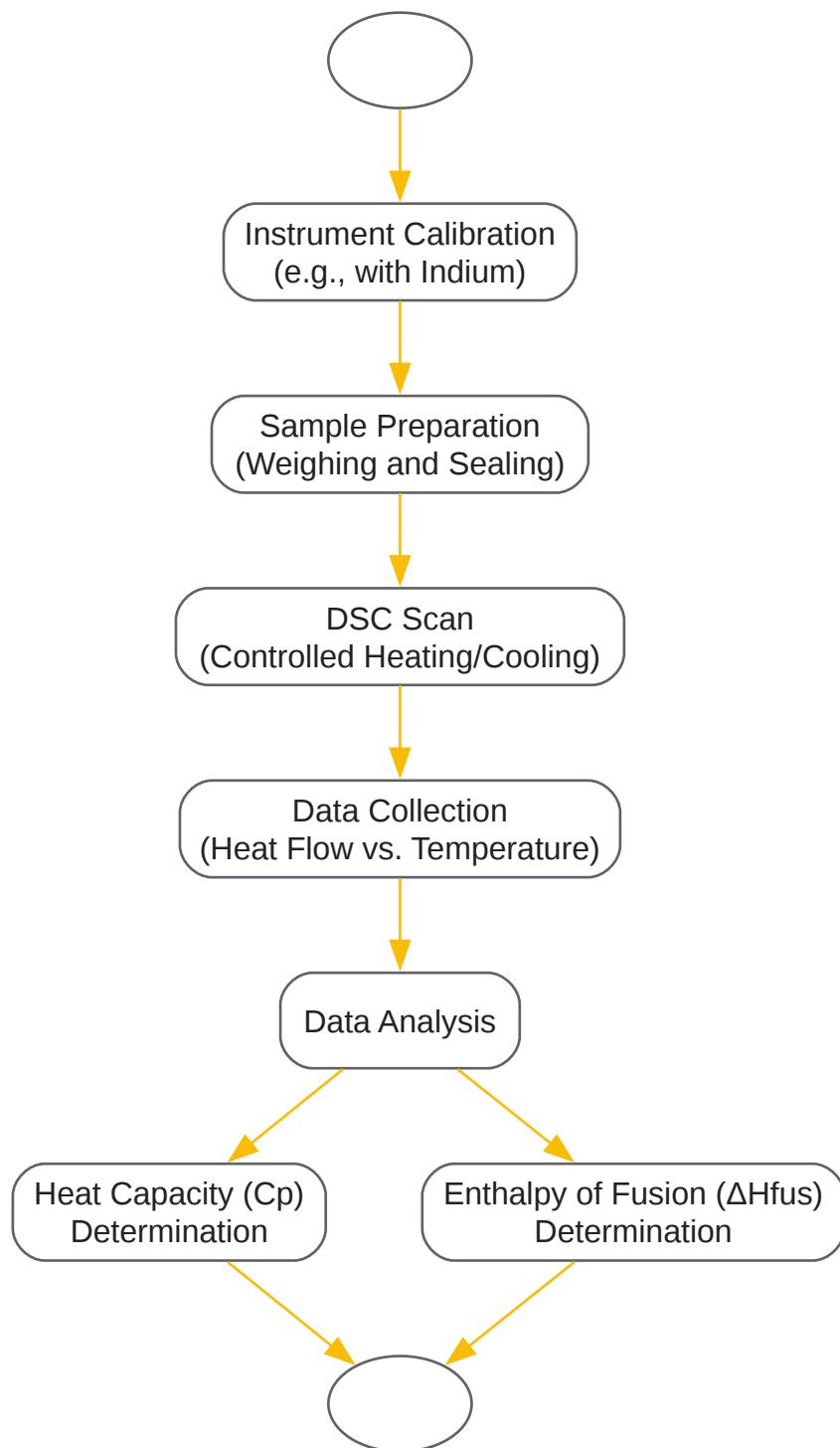
Procedure:

- Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials with known melting points and enthalpies of fusion (e.g., indium).
- Sample Preparation: A small, precisely weighed sample of **monomethyl maleate** (typically 5-10 mg) is placed in a sample pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
- DSC Scan: The sample and reference pans are placed in the DSC cell. The system is purged with an inert gas. A temperature program is initiated, which typically involves cooling the sample to a low temperature (e.g., -100 °C) and then heating it at a constant rate (e.g., 10 °C/min) over the desired temperature range.
- Data Collection: The DSC instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

**Data Analysis:**

- Heat Capacity (Cp): The heat capacity of the sample is proportional to the difference in heat flow between the sample and the baseline. It can be calculated using a three-step method involving a baseline scan (empty pans), a standard scan (with a sapphire standard), and the sample scan.
- Enthalpy of Fusion ( $\Delta H_{fus}$ ): The enthalpy of fusion is determined by integrating the area of the peak corresponding to the melting transition on the DSC thermogram.
- Melting Point (Tm): The melting point is typically taken as the onset temperature or the peak temperature of the melting endotherm.

The following diagram illustrates the experimental workflow for DSC.



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Caption: DSC Experimental Workflow.

# Standard Molar Entropy ( $S^\circ$ ) and Gibbs Free Energy of Formation ( $\Delta Gf^\circ$ )

The standard molar entropy of **monomethyl maleate** can be determined from the heat capacity data obtained by DSC, integrated from 0 K to the standard temperature of 298.15 K. This requires heat capacity measurements down to very low temperatures.

The standard Gibbs free energy of formation can then be calculated using the following fundamental thermodynamic equation:

$$\Delta Gf^\circ = \Delta Hf^\circ - T\Delta Sf^\circ$$

where  $\Delta Sf^\circ$  is the standard entropy of formation, calculated from the standard molar entropies of **monomethyl maleate** and its constituent elements in their standard states.

## Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful alternative for predicting the thermodynamic properties of molecules like **monomethyl maleate**. High-level ab initio methods can yield accurate thermochemical data.

## Computational Methodology

A common approach involves using composite methods such as the Gaussian-n (Gn) theories (e.g., G4) or similar high-accuracy models.[9][10] These methods combine calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation with a large basis set.

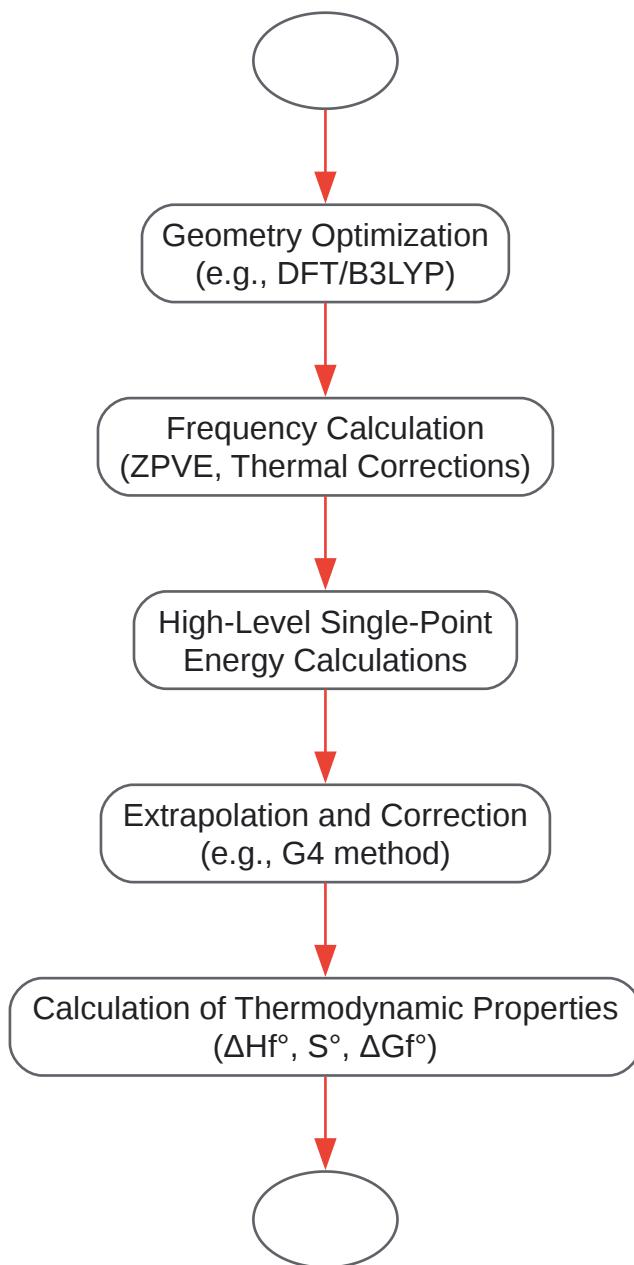
General Workflow:

- **Geometry Optimization:** The molecular geometry of **monomethyl maleate** is optimized using a reliable method, such as density functional theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
- **Frequency Calculation:** A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy

surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

- **Single-Point Energy Calculations:** A series of high-level single-point energy calculations are performed on the optimized geometry using progressively larger basis sets and more sophisticated electron correlation methods (e.g., Møller-Plesset perturbation theory (MP2, MP4) and coupled cluster theory (CCSD(T))).
- **Extrapolation and Correction:** The results of these calculations are combined in a predefined manner to extrapolate to the complete basis set limit and to account for various energetic contributions, yielding a highly accurate total electronic energy.
- **Thermochemical Property Calculation:** The calculated total energy is combined with the thermal corrections from the frequency calculation to determine the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation.

The following diagram illustrates a generalized workflow for computational thermochemistry.



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Caption: Computational Thermochemistry Workflow.

## Summary of Thermodynamic Data (Template)

The following table is a template for summarizing the core thermodynamic properties of **monomethyl maleate**. The values are to be populated upon the successful application of the experimental and/or computational methods described in this guide.

Thermodynamic Property	Symbol	Value (units)	Method of Determination
Standard Enthalpy of Formation (liquid)	$\Delta H_f^\circ(l)$	To be determined	Bomb Calorimetry
Standard Molar Entropy	$S^\circ$	To be determined	DSC / Statistical Mech.
Standard Gibbs Free Energy of Formation	$\Delta G_f^\circ$	To be determined	Calculation
Heat Capacity (liquid, at 298.15 K)	$C_p(l)$	To be determined	DSC
Enthalpy of Fusion	$\Delta H_{fus}$	To be determined	DSC

## Conclusion

This technical guide has addressed the critical need for thermodynamic data for **monomethyl maleate** in the fields of chemical research and drug development. While direct experimental values for key thermodynamic properties are currently scarce in the literature, this document provides a comprehensive framework for their determination. Detailed experimental protocols for bomb calorimetry and differential scanning calorimetry have been presented, along with a robust workflow for computational thermochemistry using established methods. By following these methodologies, researchers can obtain the necessary data to optimize reaction conditions, model chemical processes, and ensure the safety and efficiency of operations involving **monomethyl maleate**. The provided templates for data presentation and the illustrative diagrams of experimental and computational workflows are intended to facilitate a systematic and accurate approach to characterizing the thermodynamic profile of this important chemical intermediate.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of Monomethyl Maleate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041745#monomethyl-maleate-thermodynamic-properties>]

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